![molecular formula C13H17F2NO2 B2490818 4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol CAS No. 1493732-88-9](/img/structure/B2490818.png)
4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been widely studied for its potential as an anticancer agent. DFMO is a small molecule that inhibits the enzyme ornithine decarboxylase (ODC), which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. DFMO has been shown to be effective in reducing polyamine levels and inhibiting tumor growth in preclinical studies.
Mécanisme D'action
DFMO inhibits the enzyme ODC, which is involved in the production of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development of cancer. By inhibiting ODC, DFMO reduces polyamine levels and inhibits tumor growth. DFMO has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
DFMO has been shown to reduce polyamine levels in various tissues, including the prostate, colon, and breast. DFMO has also been shown to have anti-inflammatory effects and to modulate immune function. DFMO has been well-tolerated in clinical trials, with the most common side effects being gastrointestinal disturbances and mild to moderate hematologic toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cells and tissues, and it has a well-defined mechanism of action. DFMO has also been extensively studied in preclinical models and clinical trials, providing a wealth of data on its efficacy and safety. However, DFMO has some limitations for use in laboratory experiments. It is a relatively expensive compound, and its synthesis can be complex. DFMO also has a short half-life in vivo, which can limit its effectiveness.
Orientations Futures
DFMO has several potential future directions for research. One area of interest is the development of combination therapies that include DFMO and other anticancer agents. DFMO has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, and clinical trials are ongoing to evaluate these combinations in cancer patients. Another area of interest is the development of new formulations of DFMO that improve its pharmacokinetic properties and increase its effectiveness. DFMO has also been studied for its potential in other diseases, including parasitic infections and neurodegenerative disorders, and further research in these areas may lead to new therapeutic applications for DFMO.
Méthodes De Synthèse
DFMO can be synthesized through a multi-step process starting from 2,6-difluorobenzaldehyde. The first step involves the conversion of the aldehyde to a nitrile through a cyanation reaction. The nitrile is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride. The amine is then protected with a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is introduced through a Williamson ether synthesis reaction. The Boc protecting group is then removed, and the resulting compound is DFMO.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that DFMO can inhibit tumor growth in a variety of cancer types, including colon, breast, and prostate cancer. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Clinical trials have been conducted to evaluate the safety and efficacy of DFMO in cancer patients, and the results have been promising. DFMO has also been studied for its potential in other diseases, including parasitic infections and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-[[(2,6-difluorophenyl)methylamino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c14-11-2-1-3-12(15)10(11)8-16-9-13(17)4-6-18-7-5-13/h1-3,16-17H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHASWVMHZJOYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNCC2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

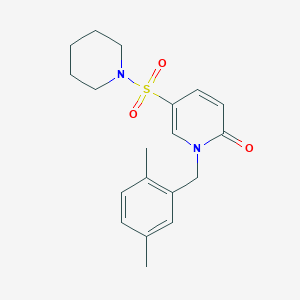
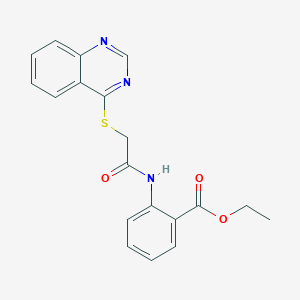
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)
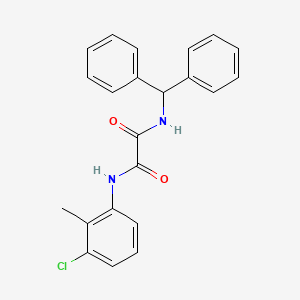
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)
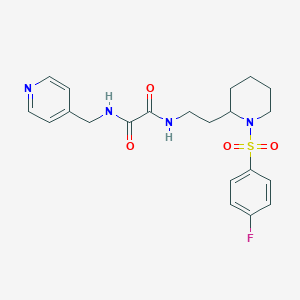

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
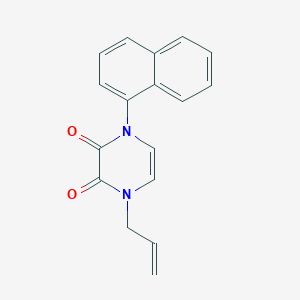
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2490756.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)